molecular formula C26H26N2O2 B11639411 5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11639411
M. Wt: 398.5 g/mol
InChI Key: VRWOGABCCOGONY-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazines typically involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . For 5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, the specific synthetic route would involve the reaction of 4-butoxyphenylamine, phenol, and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of benzoxazines, including this compound, often involves a one-pot process where the reactants are combined and heated to the desired temperature. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves the ring-opening polymerization of the benzoxazine ring. This process is typically activated by thermal treatment, leading to the formation of a highly crosslinked polymer network . The molecular targets and pathways involved include the interaction of the oxazine ring with various nucleophiles, leading to polymerization and crosslinking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Butoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in materials science and pharmaceuticals, where specific structural attributes are required.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

5-(4-butoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H26N2O2/c1-2-3-17-29-21-15-13-20(14-16-21)26-28-24(22-11-7-8-12-25(22)30-26)18-23(27-28)19-9-5-4-6-10-19/h4-16,24,26H,2-3,17-18H2,1H3

InChI Key

VRWOGABCCOGONY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2

Origin of Product

United States

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